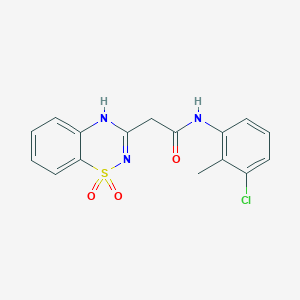

N-(3-chloro-2-methylphenyl)-2-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)acetamide

CAS No.: 951460-68-7

Cat. No.: VC11908295

Molecular Formula: C16H14ClN3O3S

Molecular Weight: 363.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 951460-68-7 |

|---|---|

| Molecular Formula | C16H14ClN3O3S |

| Molecular Weight | 363.8 g/mol |

| IUPAC Name | N-(3-chloro-2-methylphenyl)-2-(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)acetamide |

| Standard InChI | InChI=1S/C16H14ClN3O3S/c1-10-11(17)5-4-7-12(10)19-16(21)9-15-18-13-6-2-3-8-14(13)24(22,23)20-15/h2-8H,9H2,1H3,(H,18,20)(H,19,21) |

| Standard InChI Key | DHXLEKPJNMINPG-UHFFFAOYSA-N |

| SMILES | CC1=C(C=CC=C1Cl)NC(=O)CC2=NS(=O)(=O)C3=CC=CC=C3N2 |

| Canonical SMILES | CC1=C(C=CC=C1Cl)NC(=O)CC2=NS(=O)(=O)C3=CC=CC=C3N2 |

Introduction

N-(3-chloro-2-methylphenyl)-2-(1,1-dioxo-2H-1λ6,2,4-benzothiadiazin-3-yl)acetamide is a synthetic organic compound belonging to the class of acetamides and benzothiadiazines. These compounds are notable for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article provides a comprehensive overview of the compound's synthesis, structural characteristics, and potential biological applications.

Structural Overview

The molecular structure of N-(3-chloro-2-methylphenyl)-2-(1,1-dioxo-2H-1λ6,2,4-benzothiadiazin-3-yl)acetamide includes:

-

A benzothiadiazine core with a sulfonamide group (dioxo group at positions 1 and 1λ6).

-

A substituted acetamide moiety attached to the benzothiadiazine ring.

-

A chlorinated methylphenyl group linked via the nitrogen atom.

This unique structure contributes to its potential bioactivity by allowing interactions with various biological targets.

Synthesis

The synthesis of this compound typically involves multi-step reactions:

-

Formation of the benzothiadiazine core: The starting material undergoes cyclization and sulfonation to form the benzothiadiazine scaffold.

-

Acetamide substitution: The acetamide group is introduced through nucleophilic substitution.

-

Aromatic substitution: The chlorinated methylphenyl group is attached via amination.

The reaction conditions often include reflux in polar solvents like dimethylformamide (DMF) and the use of catalysts such as potassium iodide to enhance yield.

Biological Significance

5.1. Anti-inflammatory Activity

Preliminary docking studies indicate that this compound may act as a potential inhibitor of enzymes like 5-lipoxygenase (5-LOX), which are involved in inflammatory pathways. Its binding energy values suggest strong interactions with active sites of these enzymes.

5.2. Antimicrobial Potential

Analogous compounds in the same chemical family have demonstrated antimicrobial activity against Gram-positive and Gram-negative bacteria as well as fungi. This suggests that N-(3-chloro-2-methylphenyl)-2-(1,1-dioxo-2H-1λ6,2,4-benzothiadiazin-3-yl)acetamide could exhibit similar properties.

5.3. Anticancer Applications

Benzothiadiazine derivatives have shown cytotoxic effects on cancer cell lines such as MCF7 (breast cancer) and HeLa (cervical cancer). The structural features of this compound make it a candidate for further exploration in oncology research.

Molecular Docking Data

Below is a comparison of binding energies for similar compounds targeting key enzymes:

| Compound | 5-LOX Binding Energy (kcal/mol) | COX Binding Energy (kcal/mol) |

|---|---|---|

| N-(3-chloro-2-methylphenyl)... | -9.0 | -8.5 |

| Celecoxib | -12.3 | - |

| Licofelone | -8.73 | - |

These results underscore its potential as a lead compound for developing anti-inflammatory drugs.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume